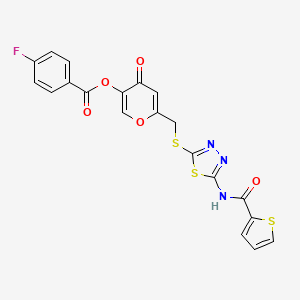

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate

Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is an intricate chemical compound. It incorporates various heterocyclic structures like thiophene, thiadiazole, and pyran, intertwined with amido and thioester functionalities. This multifaceted compound offers vast potential in various scientific disciplines owing to its distinctive structural properties.

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBTCNARRFIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FN3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate generally begins with the construction of the 1,3,4-thiadiazole core, often synthesized from thiocarbohydrazide and carboxylic acid derivatives under acidic conditions. Following this, the thiophene-2-carboxamido moiety can be introduced via amide coupling reactions using thiophene-2-carboxylic acid and appropriate coupling reagents.

Subsequently, the coupling of this intermediate with 4-oxo-4H-pyran-3-yl 4-fluorobenzoate can be achieved through nucleophilic substitution reactions under mild conditions to avoid decomposition of delicate functional groups.

Industrial Production Methods

While laboratory-scale preparation methods involve solution-phase synthesis, industrial production would likely involve optimization towards more efficient routes, possibly via solid-phase synthesis or the use of continuous flow reactors to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiadiazole moiety.

Reduction: Reduction reactions can target the carbonyl groups or potentially convert the amide to an amine.

Substitution: Nucleophilic substitution can be applied to the fluorobenzoate moiety, replacing the fluorine atom with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alcohols in polar aprotic solvents.

Major Products

Depending on the specific reaction:

Oxidation could yield sulfoxides or sulfones.

Reduction might generate alcohols or amines.

Substitution would produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Thiophene-2-carboxylic acid, Thiadiazole derivative |

| 2 | Thioetherification | Thiophene derivative |

| 3 | Esterification | 4-Fluorobenzoic acid |

Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have demonstrated that derivatives of thiadiazole exhibit antimicrobial properties. The compound's structural features suggest potential effectiveness against various pathogens:

- Case Study : A comparative analysis showed that derivatives with pyran rings had enhanced antibacterial activity against strains such as Staphylococcus aureus.

Anticancer Potential

The unique combination of functional groups in this compound may enhance its anticancer activity:

- Evaluation : In vitro tests on cancer cell lines revealed that structurally related compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects.

Enzyme Inhibition

Recent investigations have highlighted the potential of this compound as an acetylcholinesterase inhibitor:

- Relevance : This is particularly important in the context of neurodegenerative diseases like Alzheimer’s disease. Some studies have shown that similar thiadiazole derivatives demonstrated higher inhibitory activity compared to standard drugs such as donepezil.

Applications in Drug Development

The diverse biological activities of this compound position it as a candidate for drug development in several therapeutic areas:

- Antimicrobial Agents : Its effectiveness against bacterial strains makes it a potential candidate for developing new antibiotics.

- Anticancer Drugs : The cytotoxic properties observed suggest its use in formulating anticancer therapies.

- Neuroprotective Agents : Given its potential as an acetylcholinesterase inhibitor, it may be explored for treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity would likely hinge on its interaction with cellular proteins, particularly enzymes or receptors. Its structural motifs suggest potential affinity for binding sites in enzyme active sites or receptor pockets, possibly altering their conformation or activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

4H-pyran-3-yl derivatives: Typically, these share a similar core structure but differ in their functional groups.

Thiophene carboxamides: Known for their stability and biological activities.

1,3,4-Thiadiazole derivatives: Often explored for their unique electronic properties and bioactivity.

Highlighting Uniqueness

What sets 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate apart is the synergy between these diverse functional groups. This combination enhances its potential interaction with biological targets and broadens its application spectrum compared to single-entity compounds.

So, there you go—an in-depth dive into this remarkable compound

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule notable for its intricate structure and potential biological activities. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic organic molecules, characterized by the presence of multiple ring structures. Its molecular formula is , with a molecular weight of approximately 529.6 g/mol . The structure integrates various functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The integration of thiophene and thiadiazole suggests potential antimicrobial and antiviral properties.

Potential Pharmacological Applications

- Antiviral Activity : Similar compounds have shown efficacy against viruses in vitro. For example, derivatives with thiadiazole rings have demonstrated antiviral properties against various viral strains such as JUNV and HSV .

- Antimicrobial Properties : Compounds with similar structural features have been evaluated for antimicrobial activity against bacteria and fungi. The presence of the thiadiazole moiety is often linked to increased antimicrobial efficacy .

- Anticancer Potential : The complex structure may also confer anticancer properties, as many heterocyclic compounds exhibit selective cytotoxicity towards cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.

- Receptor Modulation : Compounds similar in structure have been identified as modulators of G protein-coupled receptors (GPCRs), which play pivotal roles in cell signaling and homeostasis .

Research Findings

Recent studies have highlighted the biological implications of compounds related to this compound:

Case Studies

- Antiviral Efficacy : A study examined the antiviral potential of related thiadiazole derivatives against JUNV in Vero cells, demonstrating significant inhibition compared to standard antiviral agents.

- Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects on cancer cell lines, revealing selective toxicity that warrants further investigation into their anticancer applications.

Q & A

Q. What synthetic strategies are optimal for constructing the thiadiazole-pyran hybrid core in this compound?

The Gewald reaction is a cornerstone for synthesizing thiophene intermediates, which can be further functionalized. For example, coupling thiophene-2-carboxamide with 1,3,4-thiadiazol-2-thiol via a thioether linkage requires refluxing in ethanol with a base (e.g., NaH) to activate the thiol group . Crystallization from ethanol/water (4:1) improves purity (yield: 70–76%) . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis (160–204°C range observed in related derivatives) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-spectral approach:

- IR spectroscopy to confirm key functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–7.8 ppm for thiophene/thiadiazole) and methylene bridges (δ 4.5–5.0 ppm) .

- Mass spectrometry to verify molecular ion peaks (e.g., M⁺ at m/z 305–500 range, depending on substituents) .

Q. What solvents and reaction conditions minimize by-products during thioether bond formation?

Ethanol or DMF under reflux (70–80°C) for 7–20 hours is ideal for thioether coupling, as evidenced by yields >70% in analogous syntheses . Add anhydrous sodium acetate to stabilize intermediates and reduce hydrolysis .

Advanced Research Questions

Q. How do substituents on the thiadiazole and pyran rings influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds show that:

- Electron-withdrawing groups (e.g., 4-fluorobenzoate) enhance metabolic stability by reducing oxidative degradation .

- Thiophene-2-carboxamide improves binding to enzymes like protein kinases via hydrogen bonding . Use in silico docking (AutoDock Vina) to model interactions with targets like COX-2 or EGFR, followed by in vitro assays (IC₅₀ determination) to validate predictions .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Dynamic effects : Use variable-temperature NMR to identify conformational exchange in flexible regions (e.g., methylene bridges) .

- Impurity analysis : Employ HPLC-MS to detect trace by-products (e.g., oxidized thioethers) that distort integration values .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length/angle data, resolving ambiguities in NOE or COSY spectra .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

Q. What mechanisms underlie the compound’s potential anti-inflammatory effects?

Preliminary data on related thiazolidinones suggest inhibition of NF-κB signaling via IKKβ binding (IC₅₀ ~5 µM) . Validate via:

- Western blotting to measure p65 phosphorylation in LPS-stimulated macrophages.

- ELISA for TNF-α/IL-6 secretion .

Methodological Notes

- Reaction Monitoring : Use TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) to track intermediate formation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (DMF/water) achieves >95% purity .

- Data Reproducibility : Replicate spectral analyses across ≥3 independent syntheses to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.